Methyl 1-bromoisoquinoline-3-carboxylate
Description
Significance of Isoquinoline (B145761) Scaffolds in Modern Organic Synthesis
The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern organic and medicinal chemistry. This structural motif is present in a vast number of naturally occurring alkaloids, many of which exhibit significant biological activity. thieme-connect.de Prominent examples include the opium poppy alkaloids papaverine (B1678415) and morphine. thieme-connect.de The isoquinoline core's prevalence in nature has made it a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. bldpharm.com Consequently, the synthesis of diversely functionalized isoquinolines remains a vibrant and important area of research for chemists aiming to create novel therapeutic agents and functional materials. bldpharm.com
Strategic Importance of Halogenated Aromatic Heterocycles as Versatile Synthetic Intermediates
Halogenated aromatic and heteroaromatic compounds are indispensable building blocks in organic synthesis. The introduction of a halogen atom, such as bromine, onto an aromatic ring provides a reactive "handle" for a wide array of chemical transformations. wikipedia.org Most notably, the carbon-halogen bond can be readily activated by transition metal catalysts, particularly palladium, to participate in a variety of cross-coupling reactions. rsc.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors. The strategic placement of a halogen on a heterocyclic core, such as isoquinoline, therefore opens up a multitude of possibilities for synthetic diversification.
Overview of Methyl 1-bromoisoquinoline-3-carboxylate within Contemporary Synthetic Methodologies
This compound is a bifunctional molecule that combines the key features of the isoquinoline scaffold with the synthetic versatility of a halogenated aromatic system and a carboxylate group. The bromine atom at the C-1 position is particularly reactive towards metal-catalyzed cross-coupling reactions, while the methyl carboxylate group at the C-3 position can serve as a precursor for other functional groups, such as amides or can be involved in decarboxylation reactions. wikipedia.orgnih.gov This combination of reactive sites makes it a valuable intermediate for the synthesis of highly substituted isoquinoline derivatives. Commercial suppliers of fine chemicals list this compound, indicating its accessibility for research and development purposes. bldpharm.comchemspider.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₈BrNO₂ |
| Molecular Weight | 266.09 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 439614-62-7 |
Scope and Objectives of Academic Research on 1-Bromoisoquinoline-3-carboxylates
Academic research focused on 1-bromoisoquinoline-3-carboxylates and related structures is primarily driven by the need for efficient and modular routes to complex isoquinoline-based molecules. The main objectives of this research include:
Development of Novel Synthetic Methods: The creation of new and improved methods for the synthesis of the 1-bromoisoquinoline-3-carboxylate core itself.
Exploration of Cross-Coupling Reactions: Investigating the scope and limitations of various palladium-catalyzed cross-coupling reactions at the C-1 position to introduce a wide range of substituents. jptcp.com
Functional Group Interconversion: Studying the transformation of the C-3 carboxylate group into other functionalities to further diversify the molecular scaffold.
Synthesis of Biologically Active Molecules: Utilizing 1-bromoisoquinoline-3-carboxylates as key intermediates in the total synthesis of natural products and the preparation of novel compounds for biological screening. jptcp.com
While specific research articles focusing solely on this compound are not abundant in the public domain, the principles of its reactivity can be inferred from studies on closely related bromo-isoquinoline derivatives. For instance, the successful use of 3-bromo-isoquinolines in Suzuki coupling reactions to form new C-C bonds with various aryl boronic acids highlights the potential of the bromo-substituent as a reactive site. wikipedia.org Similarly, research into the decarboxylative coupling of quinoline-3-carboxylic acids suggests another potential reaction pathway for related isoquinoline systems. nih.gov
The strategic importance of this compound lies in its ability to act as a versatile platform for the construction of a library of substituted isoquinolines, which can then be evaluated for their potential applications in medicinal chemistry, materials science, and catalysis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-bromoisoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMKCLNZXIZONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Methyl 1 Bromoisoquinoline 3 Carboxylate
Cross-Coupling Reactions at the C1-Bromo Position
The bromine atom at the C1 position of methyl 1-bromoisoquinoline-3-carboxylate is strategically located for facile oxidative addition to a low-valent palladium catalyst, initiating a range of cross-coupling catalytic cycles. This reactivity has been exploited to introduce diverse aryl, alkynyl, and other organic moieties, leading to the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, valued for its mild reaction conditions and the commercial availability and stability of boronic acid reagents. wildlife-biodiversity.comyoutube.comyoutube.com This reaction has been successfully applied to this compound for the synthesis of 1-arylisoquinoline derivatives.
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. youtube.comlibretexts.org For the coupling of bromo-isoquinolines and other nitrogen-containing heterocycles, palladium(II) precatalysts such as palladium acetate (B1210297) (Pd(OAc)₂) or palladium chloride (PdCl₂) are commonly used in conjunction with phosphine (B1218219) ligands. rsc.orgresearchgate.net These ligands play a crucial role in stabilizing the palladium center, facilitating oxidative addition, and promoting reductive elimination.
Bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have been shown to be particularly effective for the Suzuki-Miyaura coupling of challenging substrates, including heteroaryl chlorides, often allowing for lower catalyst loadings and milder reaction conditions. youtube.comorganic-chemistry.org The use of palladium-phosphine complexes is essential for achieving high yields and good selectivity in the arylation of the isoquinoline (B145761) core. rsc.org The catalytic system often involves a Pd(0) species, which can be generated in situ from a Pd(II) precursor. youtube.comlibretexts.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also critical for the activation of the organoboron reagent. youtube.comorganic-chemistry.org
| Catalyst/Ligand System | Typical Precursor | Key Features | Reference |
|---|---|---|---|
| Palladium-Triphenylphosphine | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Classical system, widely used but may require higher temperatures. | libretexts.org |
| Palladium-Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Pd(OAc)₂, Pd₂(dba)₃ | Highly active for challenging substrates, allows for mild conditions. | youtube.comorganic-chemistry.org |
| Palladacycles | Various | Often air- and moisture-stable, offering operational simplicity. | researchgate.net |
A robust synthetic route for the preparation of 1-arylisoquinoline-3-carboxylic acid derivatives involves the Suzuki cross-coupling reaction between this compound and various arylboronic acids. researchgate.net This methodology provides a pathway to a diverse range of substituted isoquinolines.
One specific example is the coupling with 2-chlorophenylboronic acid, which proceeds to form methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate. researchgate.netresearchgate.net The reaction demonstrates the tolerance of the Suzuki-Miyaura coupling to functional groups such as the chloro-substituent on the boronic acid and the ester group on the isoquinoline core. The scope of the reaction extends to various other substituted arylboronic acids, including those with both electron-donating and electron-withdrawing groups. However, limitations can arise with highly sterically hindered boronic acids or those prone to protodeboronation under the reaction conditions. nih.gov
| Arylboronic Acid | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| 2-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | researchgate.netresearchgate.net |
| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Methyl 1-phenylisoquinoline-3-carboxylate | youtube.com |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | Methyl 1-(4-methoxyphenyl)isoquinoline-3-carboxylate | nih.gov |
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comillinois.edu In the context of this compound, the cycle begins with the oxidative addition of the C1-Br bond to a Pd(0) complex, forming a Pd(II)-isoquinolyl intermediate. wildlife-biodiversity.comresearchgate.net
The subsequent transmetalation step involves the transfer of the aryl group from the boron atom of the organoboron reagent to the palladium center. illinois.eduresearchgate.net This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.com For nitrogen-containing heterocycles like isoquinoline, the nitrogen atom can potentially coordinate to the palladium center, influencing the rate and outcome of the transmetalation and subsequent reductive elimination steps. Computational studies have been instrumental in understanding the energetics and transition states of these pathways. researchgate.netosti.gov
The final step is reductive elimination, where the newly formed C-C bond is created, and the desired 1-arylisoquinoline product is released, regenerating the Pd(0) catalyst to continue the cycle. wildlife-biodiversity.comillinois.edu The nature of the ligands on the palladium complex significantly impacts the rate of reductive elimination.
Sonogashira Coupling for Alkynylation Reactions
The Sonogashira coupling provides a direct route to alkynylated isoquinolines by reacting this compound with terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. nih.govnih.gov The reaction is a cornerstone for creating sp²-sp carbon-carbon bonds. wikipedia.org
The standard conditions involve a palladium-phosphine complex, such as Pd(PPh₃)₂Cl₂, and a copper salt like CuI, with an amine such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (HNiPr₂) serving as both the base and, in some cases, the solvent. osti.govnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper. nih.gov The reaction tolerates a wide range of functional groups on the terminal alkyne, allowing for the synthesis of a variety of 1-alkynylisoquinoline-3-carboxylates. nih.gov
Stille Coupling and Negishi Coupling Applications
While less commonly reported for this specific substrate compared to Suzuki and Sonogashira reactions, Stille and Negishi couplings represent viable alternative strategies for the functionalization of the 1-bromo-isoquinoline core.
The Stille coupling utilizes organotin reagents (organostannanes) to form C-C bonds with organic halides. wildlife-biodiversity.comlibretexts.orgorgsyn.org The reaction is catalyzed by palladium and is known for its tolerance of a wide array of functional groups. libretexts.org Although no specific examples with this compound are prominently documented in the reviewed literature, the general reactivity of aryl bromides in Stille reactions suggests its potential applicability. orgsyn.org The primary drawback of this method is the toxicity of the organotin reagents and byproducts. wildlife-biodiversity.com
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, also catalyzed by palladium or nickel. illinois.edu A key advantage of the Negishi reaction is the ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. illinois.edu Similar to the Stille coupling, direct applications to this compound are not extensively reported, but the general principles suggest it as a feasible method for introducing alkyl, aryl, or vinyl groups at the C1 position. illinois.edu
Nucleophilic Substitution Reactions on the Isoquinoline Core
The electron-deficient nature of the isoquinoline ring, further enhanced by the electron-withdrawing ester group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C1 position.
Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus activating the ring towards nucleophilic attack. libretexts.org
In this compound, the ester group at the C3 position acts as an electron-withdrawing group. Although it is in a meta-like position relative to the C1 bromo substituent, its influence, coupled with the inherent electron deficiency of the nitrogen-containing heterocyclic ring, enhances the electrophilicity of the C1 carbon. This makes the bromo group susceptible to displacement by various nucleophiles. The reactivity in SNAr reactions of pyridinium (B92312) ions, a related system, has been shown to be significantly influenced by the nature and position of substituents. rsc.org
The activated C1 position of this compound allows for the direct substitution of the bromo group by a range of nucleophiles. This provides a straightforward method for introducing diverse functionalities onto the isoquinoline scaffold.
Common nucleophiles that can be employed in these SNAr reactions include:
Thiols (R-SH): Reaction with thiols or their corresponding thiolates (RS⁻) leads to the formation of 1-thioether derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol.
Amines (R-NH₂): While Buchwald-Hartwig amination is a powerful tool, direct SNAr with certain activated amines can also occur, particularly with electron-rich amines or under forcing conditions.
Alkoxides (R-O⁻): The displacement of the bromo group with alkoxides yields 1-alkoxyisoquinoline derivatives.
Other Nucleophiles: Other nucleophiles such as azides and cyanides can also potentially displace the bromo group, leading to further synthetic possibilities.
The efficiency of these substitution reactions depends on the nucleophilicity of the attacking species, the reaction conditions (solvent, temperature, and presence of a base), and the electronic properties of the isoquinoline substrate.
Transformations of the Ester Group at C3
The methyl ester group at the C3 position of this compound provides another handle for chemical modification, allowing for the synthesis of a variety of isoquinoline-3-carboxylic acid derivatives.
Common transformations of the ester group include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in further reactions, such as amide bond formation or conversion to other functional groups.
Amidation: Direct reaction of the ester with an amine, often at elevated temperatures or with a catalyst, can form the corresponding amide. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
Reduction: The ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to 3-(hydroxymethyl)isoquinoline derivatives.
Grignard Reaction: Reaction of the ester with two equivalents of a Grignard reagent will lead to the formation of a tertiary alcohol at the C3 position.
These transformations of the ester group significantly expand the synthetic utility of this compound, enabling the preparation of a wide array of functionalized isoquinoline derivatives.
Hydrolysis to Carboxylic Acid Derivatives
The conversion of the methyl ester in this compound to its corresponding carboxylic acid, 1-bromoisoquinoline-3-carboxylic acid, is a fundamental transformation. This hydrolysis can be achieved under either basic or acidic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the ester carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt and isolate the carboxylic acid.
Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification. It involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) in an excess of water. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. This process is reversible, and the use of a large volume of water is necessary to drive the equilibrium toward the carboxylic acid product.
The resulting 1-bromoisoquinoline-3-carboxylic acid is a key intermediate for further reactions, such as amidation.
Table 1: General Conditions for Hydrolysis of this compound
| Reaction Type | Reagents | Typical Conditions | Product |
| Basic Hydrolysis | NaOH or KOH in H₂O/alcohol | Heat/Reflux | 1-bromoisoquinoline-3-carboxylate salt |
| Acidic Workup | HCl or H₂SO₄ | Room Temperature | 1-bromoisoquinoline-3-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O | Heat/Reflux | 1-bromoisoquinoline-3-carboxylic acid |
Reduction to Alcohol and Further Derivatization
The ester functional group of this compound can be reduced to a primary alcohol, (1-bromoisoquinolin-3-yl)methanol. This transformation requires potent reducing agents, as milder ones like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. libretexts.orgyoutube.com
Lithium Aluminum Hydride (LiAlH₄) Reduction: The most common and effective reagent for this conversion is LiAlH₄. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum alkoxide complex to yield the alcohol. libretexts.org
Alternative Methods: Other methods, such as catalytic hydrosilylation using manganese catalysts or hydroboration, have been developed for the reduction of carboxylic acids and their derivatives to alcohols, often under milder conditions. nih.govorganic-chemistry.org
The resulting alcohol, (1-bromoisoquinolin-3-yl)methanol, is a versatile intermediate for further derivatization. jfda-online.com Common subsequent reactions include:
Esterification: Reaction with acyl chlorides or carboxylic acids to form new esters.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Oxidation: Selective oxidation can convert the primary alcohol back to the corresponding aldehyde (1-bromoisoquinoline-3-carbaldehyde) or further to the carboxylic acid.
Table 2: Reduction and Potential Derivatization Reactions
| Reaction | Starting Material | Reagents | Product |
| Reduction | This compound | 1. LiAlH₄, THF 2. H₂O workup | (1-bromoisoquinolin-3-yl)methanol |
| Esterification | (1-bromoisoquinolin-3-yl)methanol | R-COCl, Pyridine (B92270) | (1-bromoisoquinolin-3-yl)methyl ester |
| Etherification | (1-bromoisoquinolin-3-yl)methanol | 1. NaH 2. R-X | 3-(alkoxymethyl)-1-bromoisoquinoline |
Amidation and Other Condensation Reactions
The synthesis of amides from this compound is a crucial transformation for introducing nitrogen-containing functional groups. This can be accomplished through several routes.
Two-Step Sequence (Hydrolysis and Coupling): The most reliable method involves first hydrolyzing the ester to 1-bromoisoquinoline-3-carboxylic acid, as described in section 3.3.1. The resulting carboxylic acid is then coupled with a primary or secondary amine using a peptide coupling reagent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or uronium-based reagents like HBTU, often used in combination with a base such as Hünig's base. organic-chemistry.org This method is highly versatile and generally provides good yields. organic-chemistry.org
Direct Amidation: Direct conversion of the ester to an amide via aminolysis (reaction with an amine) is possible but often requires harsh conditions (high temperatures and pressures) and may not be efficient. Catalytic methods using silicon-based reagents like methyltrimethoxysilane (B3422404) have been developed to facilitate the direct amidation of carboxylic acids, which could be adapted from the hydrolyzed intermediate. nih.gov
Table 3: Synthetic Routes to 1-Bromo-N-substituted-isoquinoline-3-carboxamide
| Route | Step 1 | Step 2 |
| Two-Step | Hydrolysis: this compound + NaOH → Carboxylate Salt | Amide Coupling: Carboxylic Acid + R₁R₂NH + Coupling Agent (e.g., HBTU) → Amide |
| Direct | Aminolysis: this compound + R₁R₂NH | (Often requires catalyst or high heat/pressure) |
Electrophilic Aromatic Substitution (EAS) on the Isoquinoline Core
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The reactivity and regioselectivity of this process on the this compound core are governed by the combined electronic effects of its constituent parts.
Regioselectivity and Reactivity under Deactivating Effects of Substituents
The isoquinoline ring system itself undergoes electrophilic substitution preferentially on the benzene (B151609) ring (carbocyclic ring) at positions C5 and C8, as the pyridine ring (heterocyclic ring) is deactivated by the electron-withdrawing nitrogen atom. youtube.com The reactivity of this compound in EAS reactions is significantly reduced due to the presence of three deactivating moieties:
Ring Nitrogen: The nitrogen atom strongly deactivates the heterocyclic ring towards electrophilic attack. Under the strong acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the nitrogen becomes protonated, further increasing its deactivating effect.
3-Carboxymethyl Group (-COOCH₃): This is a powerful electron-withdrawing group and acts as a deactivator and a meta-director. youtube.com
1-Bromo Group (-Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors due to resonance electron donation. youtube.com
The combination of these deactivating groups makes the entire molecule highly unreactive towards electrophilic substitution. Any potential reaction would be expected to occur on the more electron-rich benzene ring. Predicting the exact position is complex due to the competing directing effects, but substitution at C5 or C7 might be plausible, away from the steric hindrance of the peri-position (C8) and influenced by the bromine's directing effect. However, harsh reaction conditions would be required, likely leading to low yields and potential side reactions.
Nitration, Sulfonation, and Halogenation Studies on Isoquinoline Derivatives
While specific EAS studies on this compound are not widely documented, data from related quinoline (B57606) and isoquinoline systems provide insight into potential outcomes.
Nitration: The nitration of unsubstituted isoquinoline with mixed acid (HNO₃/H₂SO₄) yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. researchgate.net For a heavily deactivated substrate like this compound, nitration would require forcing conditions (e.g., fuming HNO₃/H₂SO₄) and is expected to proceed slowly, if at all, likely favoring substitution on the benzene ring. dtic.milbyjus.com Studies on bromoquinolines have shown that nitration can be used to further functionalize the ring system. researchgate.netsemanticscholar.org
Sulfonation: Aromatic sulfonation typically uses fuming sulfuric acid (H₂SO₄/SO₃). byjus.com This reaction is reversible and often favors the thermodynamically most stable product. For the title compound, sulfonation would be difficult and would likely occur on the benzene ring.
Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) on deactivated aromatic rings is challenging. libretexts.org The presence of a bromine atom already on the ring would further complicate selectivity. Alternative halogenation methods might be required. nih.govmasterorganicchemistry.com
Table 4: Representative EAS Reactions on Isoquinoline/Quinoline Scaffolds
| Reaction | Substrate | Reagents | Major Product(s) |
| Nitration | Isoquinoline | HNO₃, H₂SO₄ | 5-Nitroisoquinoline, 8-Nitroisoquinoline researchgate.net |
| Nitration | 6-Bromoquinoline-1-oxide | HNO₃ | 6-Bromo-5-nitroquinoline-1-oxide researchgate.net |
| Bromination | Isoquinoline | Br₂, AlCl₃ | 5-Bromoisoquinoline researchgate.net |
Radical Reactions and Photochemical Transformations Involving the Bromoisoquinoline System
The carbon-bromine bond in this compound allows for reactivity via radical and photochemical pathways.
Radical Dehalogenation: The bromine atom can be removed via a radical chain mechanism. A common method involves using tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org This reaction proceeds by abstraction of the bromine atom by a tributyltin radical to form an isoquinolyl radical intermediate, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product, Methyl isoquinoline-3-carboxylate. libretexts.org
Photochemical Transformations: Aryl halides are known to undergo photochemical reactions. Upon absorption of UV light, the C-Br bond can undergo homolytic cleavage to generate an aryl radical and a bromine radical. The highly reactive isoquinolyl radical can then participate in various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other radical species present in the medium. The precise outcome would be highly dependent on the reaction conditions, including the solvent and the presence of any trapping agents.
Advanced Synthetic Applications of Methyl 1 Bromoisoquinoline 3 Carboxylate As a Molecular Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the C1-bromo substituent and the potential for modification of the C3-carboxylate group make methyl 1-bromoisoquinoline-3-carboxylate an ideal starting material for the synthesis of complex, fused heterocyclic systems. These systems are often scaffolds for biologically active compounds and advanced materials.
Annulation Reactions and Ring Closure Strategies for Fused Systems
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. This compound can undergo various annulation strategies to construct fused polycyclic systems. The bromine atom at the C1 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, which introduce new carbon-carbon bonds. Subsequent intramolecular cyclization reactions can then lead to the formation of novel ring systems.
For instance, a Sonogashira coupling of this compound with a terminal alkyne would yield a 1-alkynylisoquinoline derivative. This intermediate, upon activation of the alkyne, can undergo intramolecular cyclization to form fused systems. For example, an intramolecular hydroarylation or a related cyclization process could lead to the formation of a new five- or six-membered ring fused to the isoquinoline (B145761) core.
Similarly, an intramolecular Heck reaction represents a viable strategy. By first introducing a vinyl group at the C1 position via a Stille or Suzuki coupling, a subsequent palladium-catalyzed intramolecular cyclization can forge a new ring. nih.govwikipedia.org The regioselectivity of the Heck cyclization, whether it proceeds via an exo or endo pathway, can often be controlled by the reaction conditions and the nature of the substrate, allowing for the synthesis of different ring sizes. nih.govwikipedia.org
| Reaction Type | Reactant | Intermediate | Fused System |
| Sonogashira Coupling & Cyclization | Terminal Alkyne | Methyl 1-alkynylisoquinoline-3-carboxylate | Fused polycyclic isoquinolines |
| Intramolecular Heck Reaction | Vinyltin or Vinylboronic acid | Methyl 1-vinylisoquinoline-3-carboxylate | Fused carbocyclic or heterocyclic rings |
Construction of Fused Polycyclic Aromatic Compounds
The synthesis of fused polycyclic aromatic compounds (PACs) is an area of intense research due to their unique electronic and photophysical properties, which make them suitable for applications in materials science. This compound serves as a valuable synthon in this context.
Palladium-catalyzed cross-coupling reactions are instrumental in building up the carbon framework. For example, a Suzuki coupling with an arylboronic acid can introduce an aryl substituent at the C1 position. If this aryl group contains a suitably positioned functional group, a subsequent intramolecular cyclization can lead to the formation of a larger, fused aromatic system.
Another approach involves the initial conversion of the C3-carboxylate to a different functional group that can participate in cyclization. For example, reduction of the ester to an alcohol, followed by conversion to a leaving group, could set the stage for an intramolecular C-H activation or a Friedel-Crafts-type reaction to form a new ring.
Role in Ligand Synthesis for Catalysis
The development of novel ligands is crucial for advancing the field of catalysis. The rigid isoquinoline scaffold provides a well-defined geometry that can be exploited in the design of chiral and achiral ligands for transition metal catalysts.
Development of Chiral Ligands from Isoquinoline Scaffolds
Chiral ligands are essential for enantioselective catalysis, a key technology for the synthesis of pharmaceuticals and other fine chemicals. The isoquinoline framework can be functionalized to create a chiral environment around a metal center.
Starting from this compound, the C1-bromo group can be replaced with a chiral amine or phosphine (B1218219) group through reactions like the Buchwald-Hartwig amination or a related phosphination reaction. The ester at the C3 position can also be modified, for example, by amidation with a chiral amine, to introduce another stereocenter or a coordinating group. The combination of these modifications can lead to the synthesis of novel bidentate or tridentate chiral ligands. The inherent rigidity of the isoquinoline backbone helps in transmitting the chiral information effectively during a catalytic reaction.
| Reaction | Reagent | Product Type | Potential Application |
| Buchwald-Hartwig Amination | Chiral Amine | Chiral Amino-isoquinoline | Asymmetric Catalysis |
| Palladium-catalyzed Phosphination | Chiral Secondary Phosphine | Chiral Phosphino-isoquinoline | Asymmetric Catalysis |
| Amidation | Chiral Amine | Chiral Isoquinoline-3-carboxamide | Asymmetric Catalysis |
Application in Metal-Organic Framework (MOF) Synthesis Precursors
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linkers. Carboxylate-containing molecules are commonly used as linkers in MOF synthesis.
This compound can be elaborated into a multitopic linker suitable for MOF construction. For example, the bromine atom can be functionalized via a Suzuki or Sonogashira coupling to introduce another coordinating group, such as a carboxylic acid or a nitrogen-containing heterocycle. Subsequent hydrolysis of the methyl ester at the C3 position would then provide a dicarboxylic acid linker with a defined geometry based on the isoquinoline core. The rigidity and specific shape of such a linker can direct the formation of MOFs with desired topologies and pore environments.
Intermediate in the Construction of Functional Organic Materials
Functional organic materials, with applications in electronics, photonics, and sensing, often rely on extended π-conjugated systems. This compound can serve as a key intermediate in the synthesis of such materials.
The bromine atom at the C1 position allows for the facile introduction of various aryl or heteroaryl units through palladium-catalyzed cross-coupling reactions. This enables the construction of donor-acceptor type molecules or extended conjugated systems. For example, coupling with an electron-rich aromatic boronic acid can lead to a molecule with potential charge-transfer characteristics.
Furthermore, the ester group at the C3 position can be converted into other functionalities to tune the material's properties. For instance, it can be hydrolyzed to a carboxylic acid to improve solubility or to act as an anchoring group for attachment to surfaces, which is relevant for applications like dye-sensitized solar cells. The isoquinoline nitrogen itself can also be functionalized, for example, by N-alkylation, to further modify the electronic properties and solubility of the resulting material. The ability to systematically modify both the C1 and C3 positions makes this compound a powerful building block for the rational design of novel functional organic materials.
Design Principles for Optoelectronic Materials Based on Isoquinoline Derivatives
The design of organic optoelectronic materials hinges on the ability to control the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the band gap, and the charge carrier mobility. Isoquinoline derivatives are attractive candidates for these applications due to their inherent aromaticity and the electron-withdrawing nature of the nitrogen atom, which can be further modulated by substituents. nih.gov
The incorporation of an isoquinoline core into a conjugated system can significantly influence the material's photophysical properties. mdpi.com The nitrogen atom's lone pair of electrons can participate in the π-conjugated system, and its position within the scaffold affects the electron distribution. In the case of this compound, the electron-withdrawing methyl carboxylate group at the C3 position and the bromine atom at the C1 position lower the energy levels of both the HOMO and LUMO. This can be advantageous in designing materials for specific applications, such as electron-transporting layers or emitters in organic light-emitting diodes (OLEDs).
Key design principles for isoquinoline-based optoelectronic materials include:
Tuning of the Band Gap: The energy gap between the HOMO and LUMO can be tailored by extending the π-conjugation through the C1 position. The bromo-substituent on this compound is a prime site for cross-coupling reactions to introduce various aryl or vinyl groups, thereby extending the conjugated system and red-shifting the absorption and emission spectra.
Enhancement of Charge Carrier Mobility: The planarity of the molecular structure is crucial for efficient intermolecular π-π stacking, which facilitates charge transport. The substitution at the C1 position can be designed to control the torsion angle between the isoquinoline core and the appended group, thus influencing the solid-state packing.
The following table outlines the conceptual effects of substituting the bromo-group in this compound with different functionalities on key optoelectronic properties.
| Substituent at C1 Position | Effect on Conjugation | Anticipated Change in Band Gap | Potential Application |
| Aryl (e.g., Phenyl, Naphthyl) | Extended π-system | Decrease (Red Shift) | OLED Emitters, Organic Photovoltaics (OPVs) |
| Vinyl | Extended π-system | Decrease (Red Shift) | Non-linear Optical Materials, OPVs |
| Thienyl, Furyl | Extended π-system, introduces heteroatoms | Decrease (Red Shift) | Organic Field-Effect Transistors (OFETs), OPVs |
| Electron-Donating Aryl | Extended π-system, raises HOMO | Decrease | Hole-Transporting Materials, OPVs |
| Electron-Withdrawing Aryl | Extended π-system, lowers LUMO | Variable | Electron-Transporting Materials, OLEDs |
Precursors for Polymeric Architectures and Advanced Organic Scaffolds
The bifunctional nature of this compound makes it an excellent monomer or precursor for the synthesis of novel polymers and complex organic scaffolds. The bromine atom at C1 is amenable to a variety of cross-coupling reactions, while the methyl ester at C3 can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amidation or esterification reactions.
One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. rsc.org Research has demonstrated the successful use of this compound in a Suzuki cross-coupling with 2-chlorophenylboronic acid. rsc.org This reaction proceeds efficiently to yield methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate, a key intermediate in the synthesis of potential ligands for the peripheral benzodiazepine (B76468) receptor. researchgate.net
| Reaction | Reactants | Catalyst/Reagents | Product | Significance |
| Suzuki Coupling | This compound, 2-Chlorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Methyl 1-(2-chlorophenyl)isoquinoline-3-carboxylate | Synthesis of advanced heterocyclic scaffolds rsc.org |
This reactivity opens the door to the synthesis of a wide array of 1-arylisoquinoline derivatives, which are important structural motifs in medicinal chemistry and materials science. By varying the boronic acid component, a library of compounds with diverse electronic and steric properties can be generated from this single precursor.
Furthermore, the potential for polymerization of this compound derivatives is significant. For instance, after conversion of the bromo-substituent to a different functional group (e.g., a boronic ester), the resulting monomer could undergo polymerization with a suitable di-halo comonomer to produce conjugated polymers. Such isoquinoline-containing polymers are of interest for applications in organic electronics, including OFETs and OPVs, due to the favorable electronic properties imparted by the isoquinoline unit. researchgate.net
Stereoselective Synthesis Utilizing the Isoquinoline Core
The isoquinoline scaffold is a common feature in a vast number of chiral natural products and synthetic molecules with important biological activities. Consequently, the development of stereoselective methods for the synthesis of chiral isoquinoline derivatives is of great interest. researchgate.net While direct stereoselective reactions on the aromatic this compound are not common, it serves as a valuable precursor for substrates in stereoselective transformations.
For example, the reduction of the isoquinoline ring to a tetrahydroisoquinoline can generate one or more stereocenters. The substituents on the ring can influence the stereochemical outcome of such reductions. The presence of the carboxylate group at C3 in this compound can direct hydrogenation or other reduction reactions to occur from a specific face of the molecule, particularly after modification of the C1 position.
Moreover, the C1-aryl isoquinoline derivatives synthesized from this compound can exhibit atropisomerism if the rotation around the C1-Aryl bond is restricted. This creates a source of axial chirality, which is highly valuable in the design of chiral ligands for asymmetric catalysis. The steric bulk of the substituent at the C1 position and any substituents on the appended aryl ring are critical in determining the rotational barrier and the stability of the atropisomers.
While specific examples detailing the stereoselective synthesis starting directly from this compound are not extensively documented in the literature, its utility in creating substrates for such reactions is clear. The functional handles it possesses allow for the introduction of groups that can either participate in or direct subsequent stereoselective transformations.
Future Research Directions and Unexplored Avenues in 1 Bromoisoquinoline 3 Carboxylate Chemistry
Development of More Sustainable and Greener Synthetic Protocols for Production
The chemical industry is increasingly shifting towards environmentally benign processes, a trend that directly impacts the synthesis of specialized compounds like methyl 1-bromoisoquinoline-3-carboxylate. Future research will likely prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key areas for advancement include:
Microwave-Assisted Synthesis: This technique has the potential to significantly shorten reaction times and improve yields for the synthesis of isoquinoline (B145761) derivatives. researchgate.net
Use of Greener Solvents: Replacing traditional, volatile organic solvents with more sustainable alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a critical goal. researchgate.net Research into the synthesis of related N-heterocycles has demonstrated the feasibility of using water as a solvent, sometimes in combination with nanoparticles as catalysts. rsc.org
Catalyst-Free and Metal-Free Reactions: Designing synthetic pathways that eliminate the need for metal catalysts is a significant challenge but offers substantial environmental benefits by avoiding contamination of the final product with residual metals. uvic.carsc.org Recent progress in the synthesis of bromine-containing heterocyclic compounds has highlighted methods that avoid corrosive and irritant reagents, aligning with the principles of green chemistry. acs.org
Atom Economy: Future synthetic strategies will focus on maximizing the incorporation of all starting materials into the final product, a core principle of green chemistry. researchgate.net Multicomponent reactions (MCRs) are particularly promising in this regard as they can construct complex molecules in a single step, often with high atom economy. rsc.org
The following table summarizes potential green synthetic approaches applicable to this compound:
| Green Chemistry Approach | Potential Benefits | Relevant Research Context |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Synthesis of various isoquinoline derivatives researchgate.net |
| Green Solvents (e.g., water, PEG) | Reduced environmental impact, improved safety | Use of PEG in isoquinoline synthesis researchgate.net, water in N-heterocycle synthesis rsc.org |
| Catalyst-Free Synthesis | Avoidance of metal contamination, simplified purification | Metal-free synthesis of isoquinoline-fused benzimidazoles uvic.ca |
| High Atom Economy Reactions (e.g., MCRs) | Reduced waste, increased efficiency | Application of MCRs for quinoline (B57606) and isoquinoline synthesis rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Functionalization and Selectivity
The bromine atom at the C1 position and the ester group at the C3 position of this compound make it a versatile substrate for further functionalization. The development of novel catalytic systems is crucial for unlocking its full synthetic potential, enabling precise and selective transformations.
Future research in this area will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are workhorses in organic synthesis, and their application to haloisoquinolines is an active area of research. rsc.org Advanced palladium systems, potentially utilizing novel ligands, could offer enhanced reactivity and selectivity in reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings at the C1 position. The development of sequential cross-coupling reactions on di-halogenated substrates demonstrates the potential for controlled, site-selective functionalization, a concept that could be adapted for multiply substituted isoquinolines. rsc.org
Rhodium-Catalyzed C-H Activation: Rhodium catalysts have shown great promise in the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. uvic.caacs.orgnih.gov Research into Rh(III)-catalyzed C-H activation for the synthesis of isoquinolines and isoquinolones highlights the potential for developing new methods to introduce substituents at various positions on the isoquinoline core. nih.govnih.gov
Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to precious metals like palladium and rhodium. They have been successfully employed in the synthesis of various nitrogen heterocycles and could be explored for the functionalization of this compound.
Dual Catalysis Systems: The combination of two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. This approach could be used to achieve, for example, a one-pot C-H functionalization followed by a cross-coupling reaction.
The table below outlines potential catalytic systems for the functionalization of this compound:
| Catalytic System | Target Transformation | Potential Advantages |
| Palladium/Novel Ligands | Cross-coupling at C1 (e.g., Suzuki, Heck) | High efficiency, broad functional group tolerance rsc.orgrsc.org |
| Rhodium(III) Catalysts | Direct C-H functionalization | High atom economy, novel reactivity uvic.caacs.orgnih.gov |
| Copper Catalysts | Cross-coupling, amination | Cost-effective, sustainable |
| Dual Catalytic Systems | One-pot multi-step reactions | Increased efficiency, access to complex molecules |
Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is fundamental for the rational design of more efficient and selective synthetic methods. The application of advanced in-situ spectroscopic techniques can provide real-time insights into the catalytic cycles involved in the synthesis and functionalization of this compound.
Future mechanistic investigations could employ:
Operando Spectroscopy: This powerful technique involves studying a catalyst under actual reaction conditions, allowing for the direct correlation of its structural changes with its catalytic activity and selectivity. rsc.orgchimia.chethz.ch Techniques like in-situ IR, Raman, and X-ray absorption spectroscopy can identify key reactive intermediates and transition states.
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable information about the formation of intermediates and byproducts. Studies on Grignard reagents have demonstrated the utility of in-situ NMR in understanding the structure and dynamics of reactive species in solution. caltech.edu
Mass Spectrometry: Advanced mass spectrometric techniques, such as electrospray ionization (ESI-MS), can be used to detect and characterize transient catalytic species, providing crucial clues about the reaction mechanism. uvic.ca
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool for modeling reaction pathways, predicting the stability of intermediates, and understanding the role of catalysts and ligands. ruhr-uni-bochum.de Mechanistic studies on palladium-catalyzed cross-coupling reactions have successfully used DFT to elucidate complex reaction pathways. ruhr-uni-bochum.de
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. Integrating the synthesis and functionalization of this compound into flow chemistry systems could enable rapid optimization of reaction conditions and the high-throughput synthesis of derivatives for screening purposes. The development of flow chemistry is expected to contribute to the greener and more efficient synthesis of isoquinoline alkaloids and their derivatives. wildlife-biodiversity.com
Key areas for development include:
Miniaturized Flow Reactors: The use of microreactors can accelerate reaction optimization and reduce the consumption of valuable starting materials.
Automated Synthesis Platforms: Combining flow chemistry with robotic systems can enable the automated synthesis and purification of libraries of isoquinoline derivatives, significantly accelerating the drug discovery and materials science research process.
In-line Analysis: Integrating analytical techniques, such as HPLC or mass spectrometry, directly into the flow system allows for real-time monitoring of reaction progress and product purity.
Discovery of Unconventional Reactivity Patterns and Chemical Transformations
While the bromine atom at the C1 position is a predictable site for cross-coupling reactions, future research should also focus on exploring less conventional reactivity patterns of this compound. This could lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.
Potential areas of exploration include:
C-H Functionalization at Other Positions: While C-H activation is often directed by a specific functional group, exploring conditions that favor functionalization at other positions on the isoquinoline core could lead to new synthetic strategies.
Dearomatization Reactions: Temporarily disrupting the aromaticity of the isoquinoline ring can open up new avenues for functionalization. For instance, a temporary dearomatization strategy has been used for the C-4 alkylation of isoquinolines. caltech.edu
Radical Reactions: The use of radical initiators could lead to novel C-C and C-heteroatom bond formations that are not accessible through traditional ionic pathways.
Photocatalysis and Electrocatalysis: These emerging fields in organic synthesis use light or electricity to drive chemical reactions, often under mild conditions and with high selectivity. wildlife-biodiversity.com These techniques could be applied to discover new transformations of the target molecule.
Expansion of Application Scope in Diverse Areas of Materials Science and Pure Organic Synthesis
The unique electronic and structural properties of the isoquinoline scaffold suggest that this compound could be a valuable building block in materials science and as a versatile intermediate in pure organic synthesis.
Future applications could be found in:
Organic Electronics: Functionalized isoquinolines could be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The development of "green" methods for synthesizing building blocks for photovoltaic polymers is an active area of research. acs.org
Fluorescent Probes and Sensors: The inherent fluorescence of some isoquinoline derivatives could be harnessed to develop sensitive and selective probes for detecting metal ions, anions, or biologically relevant molecules.
Ligand Development for Catalysis: The nitrogen atom in the isoquinoline ring and the potential for introducing other coordinating groups make this scaffold a promising candidate for the development of new ligands for transition metal catalysis.
Synthesis of Complex Natural Products and Bioactive Molecules: this compound can serve as a key intermediate in the total synthesis of complex alkaloids and other biologically active compounds that contain the isoquinoline core. Isoquinoline alkaloids exhibit a broad range of biological activities, including antitumor and antimicrobial properties. wildlife-biodiversity.com
Q & A
Q. What are the optimal synthetic routes for Methyl 1-bromoisoquinoline-3-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Bromination of the parent isoquinoline derivative using reagents like (N-bromosuccinimide) under radical or electrophilic conditions is a common approach. Esterification of the carboxylic acid precursor can be achieved via Fischer esterification (methanol/) or using DCC-mediated coupling. Optimization involves adjusting reaction time, temperature (e.g., 60–80°C for bromination), and stoichiometry. Purification via recrystallization (ethanol/water) or silica-gel chromatography (ethyl acetate/hexane) is critical for isolating high-purity product. Monitor intermediates using TLC and confirm final structure via NMR and mass spectrometry .
Q. How can spectroscopic techniques confirm the molecular structure and purity of this compound?
- Methodological Answer :
- NMR : NMR should show a singlet for the ester methyl group (~3.9 ppm) and aromatic protons split by bromine’s electronegativity. NMR confirms the carbonyl (165–170 ppm) and quaternary carbons.
- IR : Ester carbonyl () and C-Br stretch ().
- MS : Molecular ion peak () matching the molecular weight () with isotopic patterns for bromine. Cross-validate with X-ray crystallography for unambiguous confirmation .
Q. What crystallographic tools are essential for resolving the molecular structure of this compound?
- Methodological Answer : Use SHELXL ( ) for structure refinement against X-ray diffraction data. Generate ORTEP diagrams ( ) to visualize thermal ellipsoids and atomic displacement parameters. Mercury CSD ( ) aids in analyzing crystal packing and intermolecular interactions (e.g., halogen bonding involving bromine). Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine at the 1-position facilitates Suzuki-Miyaura coupling (Pd catalysis) with aryl boronic acids. Optimize conditions by screening ligands (e.g., ), bases (), and solvents (toluene/ethanol). Monitor regioselectivity using NMR and confirm coupling efficiency via HPLC. Compare with analogous chloro/iodo derivatives to assess halogen reactivity trends .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model transition states for nucleophilic aromatic substitution. Compare activation energies for bromine vs. other halogens. Use Mercury CSD ( ) to overlay crystallographic data with computed structures, validating bond angles/distances. Dock the compound into enzyme active sites (AutoDock Vina) to study potential bioactivity .
Q. How can ring puckering parameters (Cremer-Pople coordinates) resolve conformational ambiguities in the isoquinoline core?
- Methodological Answer : Apply the Cremer-Pople method ( ) to quantify out-of-plane deviations using X-ray data. Calculate puckering amplitude () and phase angles () to distinguish boat-like vs. chair-like conformations. Compare with DFT-optimized geometries to assess environmental effects (e.g., crystal packing vs. gas phase) .
Q. What strategies resolve contradictions in crystallographic data, such as divergent dihedral angles reported across studies?
Q. How does crystal packing influence the stability and reactivity of this compound?
Q. What mechanistic insights can be gained from kinetic isotope effects (KIE) in bromine substitution reactions?
- Methodological Answer : Synthesize deuterated analogs (e.g., at reactive positions) and measure KIE via NMR or GC-MS. A primary KIE () suggests bond-breaking in the rate-determining step. Compare with computational values to validate proposed mechanisms .
Q. How do torsion angles (e.g., C1-C2-C3-C4) in related esters inform steric and electronic effects in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
